Lipophilicity Tuning: 3-Chloro THIP Occupies the logP Sweet Spot Between Unsubstituted and 3-Bromo Analogs
The 3-chloro derivative exhibits a computed logP of 1.8728, representing a 0.65 log-unit increase over the unsubstituted parent (logP 1.2194) and only a 0.11 log-unit decrement relative to the 3-bromo analog (logP 1.9819) [1]. This places the 3-chloro compound in the optimal lipophilicity range (logP 1–3) for oral bioavailability according to Lipinski guidelines while providing greater membrane permeability than the unsubstituted scaffold .
| Evidence Dimension | Computed partition coefficient (logP / XLogP3-AA) |
|---|---|
| Target Compound Data | logP = 1.8728 (3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine) |
| Comparator Or Baseline | Unsubstituted parent: logP = 1.2194; 3-bromo analog: logP = 1.9819 |
| Quantified Difference | +0.65 log-units vs. unsubstituted parent; −0.11 log-units vs. 3-bromo analog |
| Conditions | Computed XLogP3-AA values as reported on supplier computational chemistry datasheets; validated consistent across multiple vendor platforms (ChemScene, Leyan, Molbase) |
Why This Matters
Procurement of the 3-chloro derivative rather than the unsubstituted scaffold delivers enhanced membrane permeability without the excessive lipophilicity and higher molecular weight penalties of the 3-bromo analog, optimizing the druglikeness profile for hit-to-lead campaigns.
- [1] Molbase. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine (CAS 34167-66-3) — LogP: 1.2194; 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 156817-72-0) — LogP: 1.9819. Physicochemical Property Records. Accessed 2026-05-11. View Source
